(E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine
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Overview
Description
4-Chloro-6-[(1E)-2-ethoxyethenyl]pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[(1E)-2-ethoxyethenyl]pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with ethoxyethene under specific conditions. One common method includes the use of a base such as sodium ethoxide (EtONa) in ethanol (EtOH) at room temperature (approximately 20°C) for about 2 hours. This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine as an intermediate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[(1E)-2-ethoxyethenyl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with different nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The ethoxyethenyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids derived from the ethoxyethenyl group.
Cyclization Products: Fused ring systems with potential biological activity.
Scientific Research Applications
4-Chloro-6-[(1E)-2-ethoxyethenyl]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and antimicrobial agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests and weeds.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[(1E)-2-ethoxyethenyl]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can target enzymes and receptors involved in DNA synthesis and repair, leading to its use as an anticancer agent.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a versatile compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar in structure but with a methylthio group instead of an ethoxyethenyl group.
4,6-Dichloropyrimidine: A precursor in the synthesis of 4-Chloro-6-[(1E)-2-ethoxyethenyl]pyrimidine.
4-Chloro-6-methoxypyrimidine: Another derivative with a methoxy group at position 6.
Uniqueness
4-Chloro-6-[(1E)-2-ethoxyethenyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyethenyl group allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C8H9ClN2O |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
4-chloro-6-[(E)-2-ethoxyethenyl]pyrimidine |
InChI |
InChI=1S/C8H9ClN2O/c1-2-12-4-3-7-5-8(9)11-6-10-7/h3-6H,2H2,1H3/b4-3+ |
InChI Key |
HZSJTSKOMUZKLQ-ONEGZZNKSA-N |
Isomeric SMILES |
CCO/C=C/C1=CC(=NC=N1)Cl |
Canonical SMILES |
CCOC=CC1=CC(=NC=N1)Cl |
Origin of Product |
United States |
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